8-Ethyl-2,6-dimethyl-1H-purine
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Overview
Description
8-Ethyl-2,6-dimethyl-1H-purine is a heterocyclic aromatic organic compound belonging to the purine family Purines are vital components in biochemistry, forming the backbone of nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,6-dimethyl-1H-purine typically involves multi-step organic reactions. One common method starts with the alkylation of a purine precursor. For instance, the reaction of 2,6-dimethylpurine with ethyl iodide in the presence of a base like potassium carbonate can yield this compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2,6-dimethyl-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding purine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Purine oxides.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Ethyl-2,6-dimethyl-1H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Ethyl-2,6-dimethyl-1H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and dimethyl substitutions can influence its binding affinity and specificity. For instance, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic activity. The compound’s effects on nucleic acids can include intercalation or binding to specific sequences, affecting replication and transcription processes.
Comparison with Similar Compounds
2,6-Dimethylpurine: Lacks the ethyl substitution, which can result in different chemical properties and biological activities.
8-Methyl-2,6-dimethyl-1H-purine: Similar structure but with a methyl group instead of an ethyl group at the 8-position.
Uniqueness: 8-Ethyl-2,6-dimethyl-1H-purine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other purine derivatives. The ethyl group at the 8-position can influence its solubility, binding interactions, and overall stability.
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
8-ethyl-2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C9H12N4/c1-4-7-12-8-5(2)10-6(3)11-9(8)13-7/h4H2,1-3H3,(H,10,11,12,13) |
InChI Key |
SZQDGEXZMCZGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=NC(=C2N1)C)C |
Origin of Product |
United States |
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